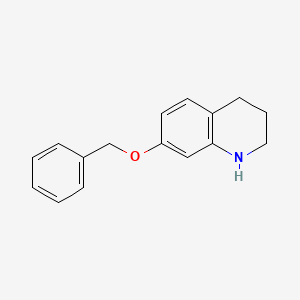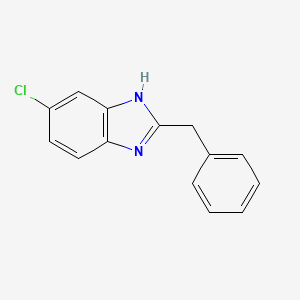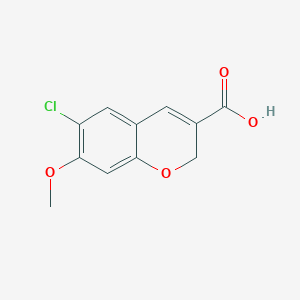
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of a fluorophenyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin typically involves the cyclization of 3-(2-fluorophenyl)propanols. One common method includes the use of rhodium-catalyzed cyclization in nitromethane-acetone solution at 80°C. The catalyst used can be either hexafluorophosphate or tetrafluoroborate salt of the (η5-ethyltetramethylcyclopentadienyl)(η6-benzene)rhodium(III) cation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves the use of readily available starting materials like o-fluoroacetophenone and follows a series of reactions including bromination, condensation, and hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin involves its interaction with various molecular targets. The fluorophenyl group enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluorophenyl)propionic acid
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
Uniqueness
3-(2-Fluorophenyl)-3,4-dihydroisocoumarin is unique due to its isocoumarin structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
95217-42-8 |
|---|---|
Fórmula molecular |
C15H11FO2 |
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H11FO2/c16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(17)18-14/h1-8,14H,9H2 |
Clave InChI |
ZNQORQAUYBSNTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)
![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)



